

Fmoc-Inp-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Inp-OH**

Cat. No.: **B557567**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Inp-OH (1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid) is a pivotal building block in modern peptide chemistry, particularly for the synthesis of peptidomimetics and conformationally constrained peptides.[1][2][3][4] As a derivative of isonipecotic acid, a cyclic secondary amine, its incorporation into a peptide sequence imparts significant structural rigidity.[1] This property is highly sought after in drug development, as it can lead to peptides with enhanced metabolic stability, receptor selectivity, and bioavailability. This guide provides an in-depth overview of the physicochemical properties of **Fmoc-Inp-OH**, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of novel therapeutics, such as ghrelin receptor ligands.[5]

Physicochemical Properties

Fmoc-Inp-OH is a white to off-white solid or powder at room temperature.[6] Its key properties are summarized in the tables below, providing essential data for laboratory applications.

Table 1: General and Physical Properties of Fmoc-Inp-OH

Property	Value	Reference(s)
IUPAC Name	1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid	[6]
Synonyms	Fmoc-isonipecotic acid, N- α -Fmoc-piperidine-4-carboxylic acid, Fmoc-Isn-OH	[2][7][8]
CAS Number	148928-15-8	[2][6][7]
Molecular Formula	C ₂₁ H ₂₁ NO ₄	[2][6][8]
Molecular Weight	351.40 g/mol	[2][7]
Appearance	Solid, powder	[6][7]
Melting Point	~190 °C	[6][7]
Boiling Point	561.6 ± 43.0 °C at 760 mmHg	[6]
Storage Temperature	2-30°C, Store at room temperature	[6][7]

Table 2: Purity and Solubility of Fmoc-Isn-OH

Property	Value/Information	Reference(s)
Purity	≥98% (TLC, HPLC), ≥99%	[2][6][7]
Solubility	Clearly soluble in DMF (1 mmole in 2 ml). Soluble in DMSO.	[7][9]

Applications in Peptide Synthesis and Drug Development

The primary application of **Fmoc-Isn-OH** is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).^{[7][10]} The rigid piperidine ring of the isonipecotic acid

moiety introduces conformational constraints into the peptide backbone. This is a key strategy in peptidomimetic design to improve pharmacological properties.[1]

Notable applications include:

- Development of Anti-thrombotic Peptides: **Fmoc-Inp-OH** is used in the construction of peptide libraries aimed at discovering new anti-thrombotic agents.[2][3]
- Ghrelin Receptor Ligands: It has been successfully utilized in the synthesis of functionally biased ghrelin receptor agonists.[5] The ghrelin receptor is a significant target for therapeutic intervention in metabolic and neurodegenerative diseases.[1][11]
- Constraining Peptide Conformation: The incorporation of isonipecotic acid can help to stabilize specific secondary structures, such as β -turns, which are often crucial for biological activity.

The choice between the Fmoc and Boc protecting group strategies for incorporating isonipecotic acid is a critical decision in peptide synthesis. The Fmoc strategy is generally favored due to its milder deprotection conditions (mild base vs. strong acid), making it compatible with a wider range of sensitive amino acids and solid-phase resins.[1][4]

Experimental Protocols

The successful incorporation of the sterically hindered **Fmoc-Inp-OH** residue requires optimized protocols to achieve high yields and purity.[4]

Protocol 1: Fmoc-Inp-OH Incorporation using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling **Fmoc-Inp-OH**.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[4][12]

2. N-terminal Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[4]
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

3. Coupling of **Fmoc-Inp-OH**:

- Activation Mixture: In a separate vessel, pre-activate **Fmoc-Inp-OH** (3-4 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For sterically hindered amino acids like Inp, high-reactivity uronium/aminium salt reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[4] A typical combination is HATU (3-4 equivalents) and N,N-diisopropylethylamine (DIEA) (6-8 equivalents).[4] Allow the activation mixture to react for 1-5 minutes.
- Coupling Reaction: Add the activated **Fmoc-Inp-OH** solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this residue, longer coupling times or a second coupling (double coupling) may be necessary to ensure complete reaction.[4]
- Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is required.[4]

4. Washing:

- Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[4]

5. Repetition:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

1. Resin Preparation:

- After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol.[13]
- Dry the resin under high vacuum for at least 4 hours.[13]

2. Cleavage:

- Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]
- Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[12][14]

3. Peptide Precipitation and Isolation:

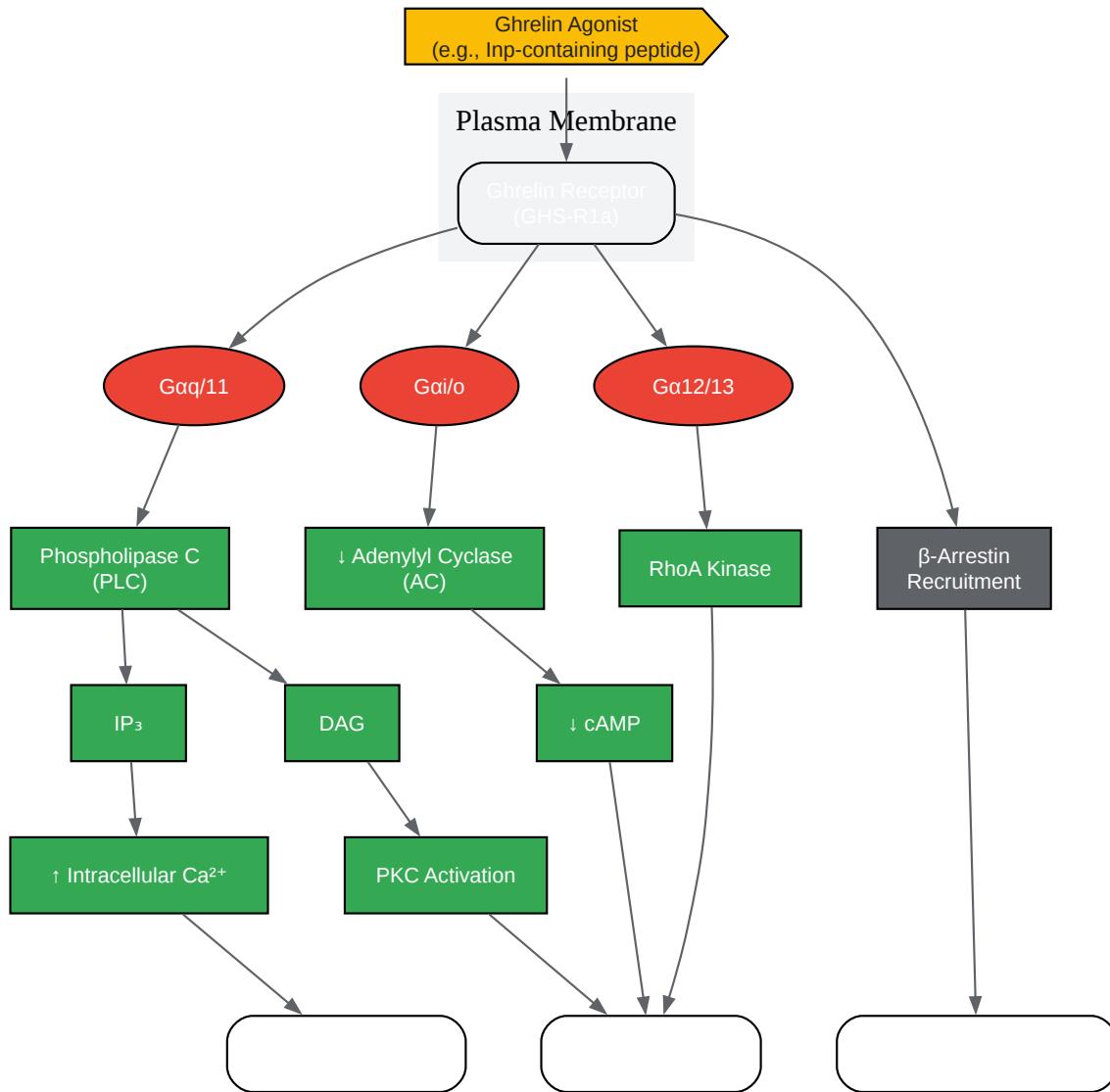

- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[14]
- Precipitate the peptide from the combined filtrate by adding 8-10 times the volume of cold diethyl ether.[14]
- Centrifuge or filter the mixture to collect the precipitated peptide.
- Wash the crude peptide with cold diethyl ether to remove scavengers and dissolved protecting group fragments.[14]
- Dry the crude peptide under vacuum.

4. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.

Visualizations

Experimental Workflow for Fmoc-Inp-OH Coupling



[Click to download full resolution via product page](#)

Caption: Workflow for a single coupling cycle of **Fmoc-Inp-OH** in Solid-Phase Peptide Synthesis (SPPS).

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon binding of an agonist (such as a peptide containing Inp), can activate multiple downstream signaling pathways. This pleiotropic signaling is a hallmark of many GPCRs and is a key area of research in drug development.[6][15]

[Click to download full resolution via product page](#)

Caption: Simplified overview of the major signaling pathways activated by the ghrelin receptor (GHS-R1a).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-Inp-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557567#what-are-the-properties-of-fmoc-inp-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com